molecular formula C11H8F7NO3 B3320073 (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine CAS No. 1202859-59-3

(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine

Cat. No.: B3320073
CAS No.: 1202859-59-3
M. Wt: 335.17 g/mol
InChI Key: BPCSERMAXGTROJ-RMOCHZDMSA-N
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Description

(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine is a useful research compound. Its molecular formula is C11H8F7NO3 and its molecular weight is 335.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.03924025 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-[3,4-bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F7NO3/c12-9(13)21-7-2-1-6(3-8(7)22-10(14)15)4-19-20-5-11(16,17)18/h1-4,9-10H,5H2/b19-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCSERMAXGTROJ-RMOCHZDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NOCC(F)(F)F)OC(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/OCC(F)(F)F)OC(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704006
Record name (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202859-59-3
Record name (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine
Reactant of Route 2
(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine
Reactant of Route 3
(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine
Reactant of Route 4
Reactant of Route 4
(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine
Reactant of Route 5
Reactant of Route 5
(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine
Reactant of Route 6
Reactant of Route 6
(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(2,2,2-trifluoroethoxy)methanimine

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